1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride
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Overview
Description
1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is a chemical compound with a unique structure that includes a four-membered azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azetidinone ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and azetidinone ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
- 1-Hydroxy-3-methylazetidin-2-one
- 3,3-Dimethylazetidin-2-one
- 1-Hydroxyazetidin-2-one
Comparison: 1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethylazetidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJRHYYTPJHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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